molecular formula C11H25N B081504 Iproheptine CAS No. 13946-02-6

Iproheptine

Cat. No.: B081504
CAS No.: 13946-02-6
M. Wt: 171.32 g/mol
InChI Key: NKGYBXHAQAKSSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Iproheptine can be synthesized through various chemical routes. One common method involves the reaction of isopropylamine with heptanal under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves high-performance liquid chromatography (HPLC) for purification . The use of reverse-phase HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid is common. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid .

Chemical Reactions Analysis

Types of Reactions

Iproheptine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Scientific Research Applications

Iproheptine has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems, particularly in relation to its decongestant properties.

    Medicine: Used in the formulation of nasal decongestants and studied for potential therapeutic applications.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Iproheptine exerts its effects primarily through its action as a nasal decongestant. It works by constricting blood vessels in the nasal passages, thereby reducing swelling and congestion. The molecular targets and pathways involved include adrenergic receptors, which mediate the vasoconstrictive effects .

Properties

IUPAC Name

6-methyl-N-propan-2-ylheptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N/c1-9(2)7-6-8-11(5)12-10(3)4/h9-12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGYBXHAQAKSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046248
Record name Iproheptine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13946-02-6
Record name 6-Methyl-N-(1-methylethyl)-2-heptanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13946-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iproheptine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iproheptine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760441
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Record name Iproheptine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iproheptine
Source European Chemicals Agency (ECHA)
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Record name IPROHEPTINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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